4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFWPOMAJBVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204687 | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443922-06-3 | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Core Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde. This star-shaped aromatic aldehyde is a critical precursor in the development of advanced materials, most notably Covalent Organic Frameworks (COFs), offering a unique combination of a rigid, electron-deficient triazine core and reactive aldehyde functionalities.

Molecular Structure and Physicochemical Properties

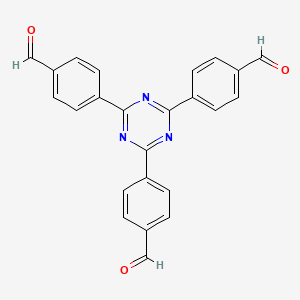

This compound, with the CAS Number 443922-06-3, is characterized by a central 1,3,5-triazine ring symmetrically substituted with three 4-formylphenyl groups.[1][2][3][4] This C3-symmetric structure imparts a high degree of pre-organization, making it an exceptional building block for creating ordered porous polymers.[2]

The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₅N₃O₃ | [3][4][5] |

| Molecular Weight | 393.39 g/mol | [3][4][5] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | >300 °C | [2] |

| Boiling Point (Predicted) | 692.1 ± 65.0 °C | [7] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in DMF | [7] |

| Storage | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5][6][8] |

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The foundational principle of this synthesis is the stepwise reaction of nucleophiles with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution due to the introduction of electron-donating groups, which increases the electron density of the ring and deactivates it towards further nucleophilic attack.[9][10][11] This characteristic allows for controlled, sequential substitutions by carefully managing the reaction temperature.[9][10][11][12]

Caption: Synthetic pathway for this compound.

Experimental Protocol (Adapted from a related synthesis):

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.[11]

-

Cool the solution to 0°C using an ice bath.[11]

-

In a separate flask, prepare a solution of the 4-formylphenyl nucleophile (e.g., 4-formylphenylboronic acid for a Suzuki-type coupling, or a corresponding organometallic reagent) and a suitable base (e.g., Diisopropylethylamine - DIEA) in the same solvent.

-

Add the nucleophile solution dropwise to the stirred cyanuric chloride solution at 0°C.

-

After the first substitution, the temperature can be gradually increased to room temperature and then to reflux to facilitate the second and third substitutions.[10][11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water to remove salts, and the organic layer is dried and concentrated.[11]

-

Purification is often achieved by column chromatography.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet in the range of δ 10.0-10.2 ppm corresponding to the three equivalent aldehyde protons. Aromatic protons will exhibit splitting patterns consistent with the symmetric structure.[2] |

| ¹³C NMR | A signal for the aldehyde carbon is expected around 192-194 ppm.[14][15] Other aromatic and triazine carbon signals will also be present. |

| FT-IR | A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the aldehyde groups. Vibrations corresponding to the C=N bonds of the triazine ring are expected around 1550 cm⁻¹.[2] |

| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is expected at an m/z of approximately 394.1.[2] |

Chemical Reactivity and Applications

The chemical behavior of this molecule is dominated by the reactivity of its aldehyde functional groups and the nature of the triazine core.

Formation of Covalent Organic Frameworks (COFs)

The most prominent application of this compound is as a trigonal building block for the synthesis of COFs.[7][] The aldehyde groups readily undergo condensation reactions with various multitopic amines to form highly ordered, porous crystalline polymers with imine linkages.[7][]

Caption: COF synthesis via condensation of the title compound with an amine linker.

These COFs exhibit high surface areas and tunable porosity, making them promising materials for:

-

Catalysis: The porous structure can host catalytic sites, and the triazine units can participate in catalytic cycles.[7][]

-

Gas Storage and Separation: The defined pore sizes allow for selective adsorption of gases.

-

Drug Delivery: The biocompatibility and high pore volume of some COFs derived from this linker are being explored for controlled drug release.

Other Potential Reactions

While COF synthesis is the primary focus, the aldehyde functionalities open the door to a range of other organic transformations:

-

Wittig Reaction: The aldehyde groups can react with phosphorus ylides to form alkenes, allowing for the synthesis of novel star-shaped molecules with extended conjugation.[17][18][19]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent will yield the corresponding secondary or tertiary amines.

-

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols, providing access to a different set of functionalized triazine-cored molecules.

The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to nucleophilic attack, although the existing phenyl substituents reduce this reactivity compared to cyanuric chloride.[9][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][20]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[8][20]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain its stability.[5][6][8]

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.[20]

-

Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[20]

-

Inhalation: Move to fresh air.[20]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting.[8] In all cases of significant exposure, seek medical attention.

-

Conclusion

This compound is a versatile and powerful building block in the field of materials science and organic synthesis. Its rigid, symmetric structure and reactive aldehyde groups provide a pre-organized platform for the construction of highly ordered materials with tailored properties. While its application in COF chemistry is well-established, the potential for this molecule in other areas of supramolecular chemistry and drug development remains a promising avenue for future research.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound | 443922-06-3 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]

- 6. 443922-06-3|this compound|BLD Pharm [bldpharm.com]

- 7. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 12. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 13. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. C-13 NMR Spectrum [acadiau.ca]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Cornerstone Building Block for Advanced Materials

Executive Summary: This guide provides an in-depth analysis of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, a pivotal organic linker in the synthesis of advanced porous materials. Characterized by a planar, C₃-symmetric structure, this molecule features a central 1,3,5-triazine core bonded to three benzaldehyde units. This unique geometry and the presence of reactive aldehyde groups make it an indispensable building block for creating crystalline, porous Covalent Organic Frameworks (COFs). This document details its molecular structure, physicochemical properties, established synthesis and purification protocols, comprehensive characterization data, and primary applications, with a focus on materials science. It is intended for researchers and professionals in chemistry, materials science, and nanotechnology.

Introduction: The Significance of a Tritopic Linker

This compound is a star-shaped aromatic aldehyde that has gained significant attention as a critical precursor for the bottom-up synthesis of highly ordered porous polymers.[1] Its structure is defined by a nitrogen-rich 1,3,5-triazine ring, which imparts thermal stability and specific electronic properties, connected to three symmetrically arranged benzaldehyde arms. These terminal aldehyde groups are reactive sites for forming strong covalent bonds, most commonly through condensation reactions with amines to create robust imine linkages.[][3]

The molecule's rigid, planar geometry is fundamental to its utility. When polymerized with complementary multitopic linkers, it directs the formation of two-dimensional (2D) or three-dimensional (3D) networks with predictable and highly ordered porous structures. These resulting materials, particularly Covalent Organic Frameworks (COFs), exhibit exceptional properties such as high surface area, permanent porosity, and outstanding thermal and chemical stability.[4][5] These characteristics make them highly valuable for applications in gas storage and separation, catalysis, sensing, and energy storage.[4][6] This guide serves as a technical resource, consolidating the essential knowledge required to synthesize, characterize, and effectively utilize this versatile molecular building block.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its C₃-symmetric, trigonal planar structure. This configuration is crucial for the formation of ordered, crystalline polymeric frameworks.

Structural Breakdown

-

Core: A central 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This core is electron-deficient and provides a rigid, planar anchor for the molecule.

-

Linkage: Three phenyl rings are directly bonded to the carbon atoms of the triazine core.

-

Functionality: Each phenyl ring is terminated with an aldehyde group (-CHO) at the para-position, making the molecule a "tritopic" or "three-pointed" linker. These aldehyde groups are the primary reactive sites for polymerization.

A diagram of the molecular structure is presented below.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | 4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | [7][] |

| CAS Number | 443922-06-3 | [7] |

| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][7] |

| Molecular Weight | 393.39 g/mol | [1][7] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | >300°C | [1] |

| Solubility | Insoluble in water; soluble in some organic solvents | [] |

| Density | ~1.311 g/cm³ | [1] |

| Topological Polar Surface Area | 89.9 Ų | [7][] |

Synthesis and Purification

The most common and effective synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][9] While several variations exist, a representative and reliable protocol is detailed here.

Synthesis Rationale and Mechanism

The synthesis leverages the differential reactivity of the chlorine atoms on the cyanuric chloride core. The substitution of each chlorine atom deactivates the ring, making subsequent substitutions require progressively harsher conditions. However, for creating a symmetric molecule like this one, the goal is to replace all three chlorines with the same group in a single procedural pot. The reaction with 4-formylphenolate (the potassium salt of 4-hydroxybenzaldehyde) is a classic SₙAr (Nucleophilic Aromatic Substitution) mechanism. The phenolate acts as the nucleophile, attacking the electron-deficient carbon atoms of the triazine ring and displacing the chloride ions.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[9]

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

p-hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Potassium 4-formylphenolate:

-

In a round-bottom flask, dissolve p-hydroxybenzaldehyde (3.0 equivalents) and potassium hydroxide (3.0 equivalents) in ethanol.

-

Stir the mixture at room temperature until a clear solution of the potassium salt is formed.

-

Remove the ethanol under reduced pressure to obtain the potassium 4-formylphenolate salt as a solid. Dry thoroughly.

-

-

Substitution Reaction:

-

In a separate three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the prepared potassium 4-formylphenolate in anhydrous DMF and add it to the dropping funnel.

-

Add the phenolate solution dropwise to the cyanuric chloride solution over 1-2 hours, maintaining the temperature at 0°C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a beaker of cold deionized water. A precipitate will form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid extensively with deionized water and then with a small amount of cold ethanol to remove residual DMF and unreacted starting materials.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/water or chloroform/methanol) or by Soxhlet extraction with a solvent like acetone to remove soluble impurities.

-

Dry the final product under vacuum at an elevated temperature (e.g., 80-100°C) to yield this compound as a fine powder. A typical yield for this procedure is around 82%.[9]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target molecule.

Characterization and Quality Control

To ensure the structural integrity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is required. The data presented below serve as a reference for validation.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | (300 MHz, DMSO-d₆): δ ~9.98 (s, 3H, CHO), δ ~7.96 (d, 6H, Ar-H), δ ~7.47 (d, 6H, Ar-H). The singlet at ~9.98 ppm is characteristic of the aldehyde protons. The two doublets correspond to the aromatic protons on the benzaldehyde units.[9] |

| ¹³C NMR | (100 MHz, DMSO-d₆): Peaks expected at δ ~191.8 (C=O), and in the aromatic region at δ ~172.6, 155.0, 134.1, 131.1, 122.2 ppm, corresponding to the carbons of the triazine and phenyl rings.[9] |

| FT-IR | (KBr, cm⁻¹): Strong absorption band around 1705 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Bands around 2839 and 2746 cm⁻¹ for the C-H stretch of the aldehyde. Characteristic peaks for the triazine ring and aromatic C=C stretching will also be present.[9] |

| Mass Spec. | (EI, 70 eV): A molecular ion peak [M⁺] at m/z ≈ 441 (for the oxy-linked analogue) or 393 (for the C-C linked analogue). The exact mass should align with the calculated value for C₂₄H₁₅N₃O₃ (393.1113).[7][9] |

Key Applications in Materials Science

The primary and most impactful application of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[1]

Formation of Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities. This aldehyde linker is ideal for constructing COFs via Schiff base condensation chemistry. When reacted with tritopic or ditopic amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene or p-phenylenediamine), it forms robust and stable imine-linked 2D COFs.[]

The reaction proceeds under solvothermal conditions, often with an acid catalyst like acetic acid, to drive the formation of the crystalline framework.[4] The C₃ symmetry of the aldehyde linker and the complementary symmetry of the amine linker dictate the resulting pore structure and topology of the COF, typically leading to hexagonal porous sheets that stack to form a layered material.[10]

Caption: Polymerization of the aldehyde linker with an amine to form a COF.

Applications of Resulting COFs

The COFs synthesized from this linker have demonstrated significant potential in various fields:

-

Wastewater Treatment: The porous structure and functional surfaces of these COFs make them excellent adsorbents for removing organic dyes like methylene blue from water.[4][10]

-

Gas Storage and Separation: The high surface area and well-defined pores allow for the selective adsorption and storage of gases such as CO₂ and H₂.

-

Heterogeneous Catalysis: The framework can be functionalized with catalytic sites, or the triazine nitrogens themselves can act as basic sites, making the COFs active and stable catalysts.[][11]

-

Energy Storage: Triazine-based COFs are being explored as electrode materials in supercapacitors and batteries due to their redox activity and porous nature, which facilitates ion transport.[6]

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Conclusion and Future Outlook

This compound is more than just a complex organic molecule; it is a master key for unlocking a vast range of functional, crystalline materials. Its rigid, symmetric design and reactive aldehyde groups provide chemists and material scientists with a powerful tool for precision engineering at the molecular level. The resulting COFs and other porous polymers continue to push the boundaries in fields from environmental remediation to advanced energy solutions.

Future research will likely focus on creating more complex, multi-functional frameworks using this linker, exploring its potential in optoelectronics, and developing more sustainable and scalable synthesis methods to transition these remarkable materials from the laboratory to industrial applications.

References

- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]

- 3. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde CAS number 443922-06-3

An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Cornerstone Linker for Advanced Porous Materials

Authored by: A Senior Application Scientist

Foreword: In the rapidly advancing field of materials science, the design and synthesis of crystalline porous materials, such as covalent organic frameworks (COFs), represent a frontier of innovation. The ability to dictate the architecture and functionality of these materials at a molecular level has unlocked unprecedented opportunities in gas storage, catalysis, sensing, and energy applications. At the heart of this molecular engineering lies the choice of building blocks—the organic linkers that form the backbone of these ordered structures. This guide provides a comprehensive technical overview of one such pivotal linker: this compound (CAS Number: 443922-06-3). With its unique star-shaped, electron-deficient triazine core and reactive aldehyde functionalities, this molecule has emerged as a critical precursor for a new generation of high-performance materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and field-proven methodologies.

Molecular Overview and Physicochemical Properties

This compound is a star-shaped aromatic aldehyde characterized by a central 1,3,5-triazine core symmetrically linked to three benzaldehyde groups.[1] This C3-symmetric structure is fundamental to its utility in forming ordered, porous networks. The nitrogen-rich triazine ring imparts significant chemical and thermal stability to the resulting frameworks, a crucial attribute for materials intended for demanding applications.[3][4]

Structural Representation:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 443922-06-3 | [1][5] |

| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][5][6] |

| Molecular Weight | 393.39 g/mol | [1][5][6] |

| Melting Point | >300 °C | [1][7] |

| Density | ~1.311 g/cm³ (Predicted) | [1][7] |

| Appearance | Yellow powder/solid | [8] |

| Solubility | Slightly soluble in DMF | [7] |

| Storage Conditions | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][5][6] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The core principle involves the reaction of a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with three equivalents of a p-hydroxybenzaldehyde derivative. The causality behind this choice lies in the high reactivity of the chlorine atoms on the triazine ring towards nucleophilic attack, and the commercial availability of the starting materials.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Step-by-Step Experimental Protocol:

-

Reagents and Equipment:

-

p-Hydroxybenzaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flasks, magnetic stirrer, ice bath, standard glassware

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

Preparation of Potassium 4-formylphenolate:

-

In a round-bottom flask, dissolve p-hydroxybenzaldehyde (3.0 equivalents) in absolute ethanol.

-

Separately, dissolve potassium hydroxide (3.0 equivalents) in a minimal amount of absolute ethanol.

-

Slowly add the KOH solution to the p-hydroxybenzaldehyde solution while stirring.

-

Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the potassium salt.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the potassium 4-formylphenolate as a solid. Dry thoroughly.

-

-

Nucleophilic Substitution Reaction:

-

In a separate three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyanuric chloride (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Add the previously prepared potassium 4-formylphenolate (3.0 equivalents) portion-wise to the cooled DMF solution over 30-60 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or chloroform/methanol) or by column chromatography on silica gel.

-

-

-

Self-Validating System and Causality:

-

The use of an inert atmosphere is crucial to prevent moisture from reacting with the highly electrophilic cyanuric chloride.

-

The portion-wise addition of the phenolate at low temperature helps to control the exothermic reaction and prevent side reactions.

-

Precipitation in ice-water is an effective method for isolating the water-insoluble product from the DMF solvent and inorganic salts.

-

Thorough washing is essential to remove residual DMF, which can be difficult to remove under vacuum due to its high boiling point.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized linker. The following techniques are standard in the field:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons on the benzaldehyde rings and the aldehyde proton. Based on a similar compound, 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, the aromatic protons are expected to appear as doublets around δ 7.4-8.0 ppm, and the aldehyde proton as a singlet around δ 9.9-10.0 ppm in DMSO-d₆.[9]

-

¹³C NMR will show distinct signals for the triazine ring carbons, the aromatic carbons, and the carbonyl carbon of the aldehyde group (expected around δ 190-195 ppm).[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum should display a strong absorption band around 1700-1705 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.[9]

-

Bands corresponding to the C=N stretching of the triazine ring should be observable in the 1500-1600 cm⁻¹ region.

-

Aromatic C-H stretching bands will be present around 3000-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry should confirm the molecular weight of the compound (393.39 g/mol ). The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should be clearly identifiable.

-

Applications in Covalent Organic Frameworks (COFs)

The primary and most significant application of this compound is as a trigonal building block for the synthesis of 2D and 3D COFs.[1][2] The aldehyde groups readily undergo condensation reactions with amine-containing linkers to form stable imine (-C=N-) bonds, which are the cornerstone of many crystalline COFs.

Formation of Imine-Linked COFs:

Caption: General workflow for the synthesis of COFs using the triazine-aldehyde linker.

Key Advantages and Resulting COF Properties:

-

High Porosity and Surface Area: The rigid and predefined geometry of the linker leads to the formation of materials with permanent porosity and high Brunauer–Emmett–Teller (BET) surface areas.[3][4] This is critical for applications in gas storage and separation.

-

Exceptional Stability: The triazine core enhances the chemical and thermal stability of the resulting COFs compared to those made from simple benzene-based linkers.[3][4] This robustness allows them to be used in harsh chemical environments and at elevated temperatures.

-

Tunable Functionality: The pores of the COFs can be designed to have specific sizes and chemical environments by choosing amine linkers of different lengths and functionalities. This allows for the tailoring of properties for specific applications, such as selective adsorption or catalysis.[2]

-

Optoelectronic Properties: The extended π-conjugation in COFs derived from this linker can impart interesting semiconducting and photophysical properties, making them candidates for use in optoelectronic devices and photocatalysis.[3][10]

Case Studies of Derived COFs:

-

TATAE COF: Synthesized through condensation with 1,4-diaminobenzene, this imine-based microporous COF has demonstrated good catalytic activity.[11][]

-

TPTTPA-COF: Developed by reacting with a triamine linker, this COF exhibited a specific capacitance of 277.5 F g⁻¹ and excellent cycling stability, making it promising for electrochemical energy storage.[13]

-

TPT-DMBD-COF: This COF, created from the condensation with 2,2′-dimethyl-[1,1′-biphenyl]-4,4′-diamine, showed a large BET surface area of 279.5 m²·g⁻¹ and was effective as a porous adsorbent for removing organic dye pollutants from water.[3][4]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a molecular tool that empowers scientists to build highly ordered, functional materials from the ground up. Its unique combination of a stable triazine core, C3 symmetry, and reactive aldehyde groups makes it an indispensable linker in the field of covalent organic frameworks. The protocols and data presented in this guide offer a robust foundation for researchers to synthesize, characterize, and utilize this molecule to its full potential. As the demand for advanced materials with tailored properties continues to grow, the importance of well-designed building blocks like this triazine-tribenzaldehyde will undoubtedly increase, paving the way for innovations in sustainable technologies, advanced separation processes, and novel therapeutic delivery systems.

References

- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]

- 2. 4,4',4”-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde - CD Bioparticles [cd-bioparticles.net]

- 3. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]

- 7. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- CAS#: 443922-06-3 [amp.chemicalbook.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]

- 13. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TzTa)

Prepared by: Senior Application Scientist, Advanced Materials Division

Executive Summary: This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural verification and quality assessment of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde, a pivotal molecular building block. Herein referred to as TzTa, this C₃-symmetric linker is fundamental to the bottom-up synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs). Ensuring the purity and precise structure of TzTa is a non-negotiable prerequisite for achieving crystalline, high-surface-area materials. This document details the theoretical basis, practical experimental protocols, and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, tailored for researchers and professionals in materials science and drug development.

Introduction to this compound (TzTa)

Chemical Identity and Structure

This compound (CAS 443922-06-3) is a star-shaped aromatic aldehyde.[1] Its structure consists of a central, electron-deficient 1,3,5-triazine core symmetrically substituted with three benzaldehyde units at the 2, 4, and 6 positions.[2] This rigid, planar geometry and the presence of reactive aldehyde functional groups make it an exceptional building block, or "linker," in supramolecular chemistry and materials synthesis.[1]

Key Properties:

-

Molecular Formula: C₂₄H₁₅N₃O₃[3]

-

Molecular Weight: 393.39 g/mol [3]

-

Appearance: Typically a white to light yellow powder[2]

-

Melting Point: >300 °C[1]

Caption: Chemical structure of TzTa (C₂₄H₁₅N₃O₃).

Significance in Materials Science

TzTa is a premier building block for constructing Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with high surface areas and tunable functionalities.[4] The aldehyde groups of TzTa readily undergo condensation reactions with amine linkers to form robust imine bonds (C=N), resulting in highly ordered, porous 2D or 3D networks. These materials are at the forefront of research in gas storage, catalysis, sensing, and drug delivery.[4] The structural perfection of the final COF is directly inherited from the purity of the TzTa monomer; thus, rigorous spectroscopic validation is the critical first step in any synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework & Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For TzTa, its high degree of symmetry profoundly simplifies the resulting spectra, making it an excellent method for confirming both identity and purity.

Causality Behind Experimental Choices:

-

Solvent: TzTa exhibits poor solubility in common NMR solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solvating power for polar, aromatic compounds. In some cases, a small amount of trifluoroacetic acid (TFA) may be added to disrupt intermolecular interactions and improve signal resolution, although this can shift proton signals.[5]

-

Technique: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) experiments are sufficient for routine characterization.

¹H NMR Analysis

The ¹H NMR spectrum of TzTa is expected to be highly defined due to the molecule's C₃ symmetry. Only three distinct proton signals are anticipated: one for the aldehyde proton and two for the aromatic protons on the benzaldehyde rings.

Expected ¹H NMR Data (300-500 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.1 | Singlet (s) | 3H | Aldehyde (-CHO) |

| ~8.8 | Doublet (d) | 6H | Aromatic (Ha), ortho to Triazine |

| ~8.2 | Doublet (d) | 6H | Aromatic (Hb), ortho to Aldehyde |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The key diagnostic features are the 1:2:2 integration ratio and the specific multiplicities.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the TzTa sample and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean NMR tube.

-

Solubilization: Vortex the sample for 1-2 minutes. If solubility is poor, gentle heating or sonication may be applied. Ensure the solution is clear and homogeneous.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).

-

Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz), phase correct the spectrum, and calibrate the chemical shift scale to the residual DMSO solvent peak (δ ~2.50 ppm).

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon framework. Due to the molecule's symmetry, only five signals are expected for the 24 carbon atoms.

Predicted ¹³C NMR Data (75-125 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~192.5 | C=O (Aldehyde) | Characteristic downfield shift for carbonyl carbons. |

| ~171.0 | C (Triazine Ring) | Quaternary carbon in an electron-deficient aromatic heterocycle. |

| ~142.0 | C (Aromatic, C-Triazine) | Quaternary aromatic carbon attached to the triazine ring. |

| ~136.5 | C (Aromatic, C-CHO) | Quaternary aromatic carbon attached to the aldehyde group. |

| ~131.0 | CH (Aromatic) | Aromatic CH carbon ortho to the triazine linkage. |

| ~130.0 | CH (Aromatic) | Aromatic CH carbon ortho to the aldehyde group. |

Justification: The predicted shifts are based on data from structurally similar compounds, such as 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which shows key signals at δ 191.8 (C=O) and 172.6 (Triazine C).[6] The direct C-C linkage in TzTa is expected to slightly alter the shifts of the phenyl carbons compared to the ether linkage in the analogue.

Infrared (IR) Spectroscopy

Core Principles

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For TzTa, it serves as a crucial quality control check to confirm the integrity of the key aldehyde and triazine moieties.

Caption: Workflow for FT-IR analysis of TzTa.

Experimental Protocol (FT-IR, KBr Pellet)

-

Preparation: Place ~1-2 mg of TzTa and ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the two components together until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the homogeneity of this mixture.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Spectral Analysis

The IR spectrum of TzTa is dominated by two characteristic absorption bands that confirm its structure.

Key IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~1700 | C=O Stretch | Aldehyde |

| ~1550 and ~1360 | C=N / C-N Stretch | 1,3,5-Triazine Ring |

| ~3050 | C-H Stretch | Aromatic |

| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi resonance doublet) |

Self-Validation: The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive proof of the aldehyde carbonyl group.[2] Concurrently, the absence of a broad O-H stretching band (~3200-3500 cm⁻¹) confirms that the aldehyde has not been over-oxidized to a carboxylic acid.

Mass Spectrometry (MS)

Mechanistic Overview

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For a non-volatile, solid molecule like TzTa, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required. ESI-MS is commonly used, detecting the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

|---|

| [C₂₄H₁₅N₃O₃ + H]⁺ | 394.1186 | ~394.1 |

Trustworthiness: High-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm of the calculated value, providing unequivocal confirmation of the elemental composition.[3]

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of TzTa (~0.1 mg/mL) in a suitable solvent mixture that is compatible with ESI, such as acetonitrile/THF or methanol/dichloromethane.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

UV-Visible (UV-Vis) Spectroscopy

Electronic Transitions in TzTa

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. TzTa possesses an extended π-system, encompassing the triazine core and the three benzaldehyde arms. This structure is expected to give rise to intense absorption bands in the UV region.

-

π→π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of aromatic and conjugated systems and are expected to appear as strong absorption bands.

-

n→π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen lone pairs) to antibonding π* orbitals. These are typically weaker in intensity than π→π* transitions.

While a specific spectrum for the isolated monomer is not widely published, related triazine-based frameworks show strong absorption between 250-400 nm.[7]

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which TzTa is soluble, such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Sample Preparation: Prepare a dilute solution of TzTa (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectrum of the TzTa solution, typically from 200 to 600 nm. The wavelength of maximum absorbance (λ_max) should be identified.

Summary of Spectroscopic Data

| Technique | Key Feature | Expected Result | Purpose |

| ¹H NMR | Chemical Shifts & Integration | δ ~10.1 (s, 3H), ~8.8 (d, 6H), ~8.2 (d, 6H) | Structural Elucidation, Purity |

| ¹³C NMR | Number & Position of Signals | ~5-6 unique signals; δ ~192.5 (C=O), ~171.0 (Triazine C) | Carbon Framework Confirmation |

| FT-IR | Vibrational Bands (cm⁻¹) | ~1700 (C=O), ~1550 (C=N) | Functional Group Identification |

| Mass Spec | Molecular Ion Peak (m/z) | [M+H]⁺ ≈ 394.1 | Molecular Weight Confirmation |

| UV-Vis | Absorption Maxima (λ_max) | Strong absorption in the 250-400 nm range | Conjugation & Electronic Properties |

This multi-technique approach forms a self-validating system. A pure sample of TzTa must satisfy the criteria across all these spectroscopic methods, ensuring its suitability for the synthesis of high-quality, advanced functional materials.

References

- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]

- 2. This compound | 443922-06-3 | TCI AMERICA [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, a key building block in the field of materials science. This star-shaped aromatic aldehyde, with its central 1,3,5-triazine core, is pivotal in the development of advanced porous materials such as covalent organic frameworks (COFs). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and in-depth characterization analysis.

Introduction: The Significance of a Trifunctional Linker

This compound is a structurally unique molecule characterized by a planar, nitrogen-rich triazine core symmetrically substituted with three benzaldehyde moieties.[1] Its molecular formula is C₂₄H₁₅N₃O₃, and it has a molecular weight of approximately 393.39 g/mol .[1] The C₃ symmetric and trigonal planar geometry of this molecule makes it an exceptional building block, or "linker," for the bottom-up construction of highly ordered, porous crystalline materials.

The aldehyde functional groups are key to its utility, as they can readily undergo condensation reactions with amines to form stable imine linkages. This reactivity is the foundation for the synthesis of covalent organic frameworks (COFs), a class of porous polymers with applications in gas storage, separation, catalysis, and sensing.[2][3] The rigid triazine core imparts thermal and chemical stability to the resulting frameworks.[4] This guide will delve into the practical aspects of synthesizing and validating this critical molecular component.

Synthesis of this compound

The most prevalent and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the sequential displacement of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) by a phenolate.

Reaction Mechanism and Rationale

The underlying chemistry involves the reaction of cyanuric chloride with three equivalents of the potassium salt of 4-hydroxybenzaldehyde. The triazine ring in cyanuric chloride is highly electron-deficient due to the electronegativity of the nitrogen atoms and the chlorine substituents, making it highly susceptible to nucleophilic attack. The phenolate, a potent nucleophile, attacks the carbon atoms of the triazine ring, displacing the chloride ions. The reaction is typically carried out in a stepwise manner, with each successive substitution requiring slightly more forcing conditions due to the decreasing electrophilicity of the triazine ring as electron-donating phenoxy groups replace the electron-withdrawing chlorine atoms.

Experimental Protocol

This protocol is a modified procedure based on established methods.[5]

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

4-hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of Potassium 4-formylphenolate:

-

In a round-bottom flask, dissolve 3.0 equivalents of 4-hydroxybenzaldehyde and 3.0 equivalents of potassium hydroxide in ethanol.

-

Stir the solution at room temperature for 10 minutes.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the potassium 4-formylphenolate salt as a solid.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve the prepared potassium 4-formylphenolate in anhydrous DMF in a separate flask and cool the solution to 0 °C in an ice bath with stirring for 10 minutes.

-

In another flask, dissolve 1.0 equivalent of 2,4,6-trichloro-1,3,5-triazine in anhydrous DMF.

-

Slowly add the cyanuric chloride solution to the stirred potassium 4-formylphenolate solution at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 15 minutes, during which a precipitate of potassium chloride (KCl) will form.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, pour the reaction mixture into ice-cold distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the collected solid under vacuum. A typical yield for this reaction is around 82%.[1]

-

Purification

For applications in COF synthesis, high purity of the linker is paramount. The crude product can be purified by the following methods:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of DMF and water or methanol and water, to obtain a crystalline solid.[6]

-

Column Chromatography: For higher purity, column chromatography on silica gel using an eluent system such as ethyl acetate/hexane can be employed.[1]

The final product is typically a colorless or light yellow powder.[5][7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₄H₁₅N₃O₃ |

| Molecular Weight | 393.39 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | >300 °C |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in other common organic solvents |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

Aldehyde C=O stretch: A strong, sharp absorption band is expected around 1700-1705 cm⁻¹.[1][5]

-

Triazine Ring C=N vibrations: Characteristic stretching vibrations for the triazine ring typically appear around 1550 cm⁻¹.[1]

-

Aromatic C=C stretching: Multiple bands in the region of 1600-1450 cm⁻¹.

-

Aldehyde C-H stretch: Two weak bands are often observed around 2839 and 2746 cm⁻¹.[5]

Caption: Key functional groups and their expected FT-IR absorption bands.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The high symmetry of the molecule simplifies the spectra.

-

¹H NMR (in DMSO-d₆):

-

Aldehyde proton (-CHO): A sharp singlet is expected around δ 9.98-10.2 ppm.[1][5]

-

Aromatic protons: Due to the symmetry, two sets of doublets are anticipated. One doublet for the protons ortho to the aldehyde group and another for the protons meta to the aldehyde group. For instance, δ 7.95-7.98 (d, 6H) and δ 7.46-7.49 (d, 6H).[5]

-

-

¹³C NMR (in DMSO-d₆):

-

Aldehyde carbon (-CHO): The carbonyl carbon should appear significantly downfield, around δ 191.8 ppm.[5]

-

Triazine ring carbons: A signal around δ 172.6 ppm is characteristic of the carbon atoms in the triazine ring.[5]

-

Aromatic carbons: Several signals are expected in the aromatic region (δ 120-160 ppm), for example at δ 155.0, 134.1, 131.1, and 122.2 ppm.[5]

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 393.4).

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecular ion peak ([M+H]⁺) would be observed at m/z ≈ 394.4.

Overall Workflow

Caption: Workflow for the synthesis and characterization of the title compound.

Applications in Covalent Organic Frameworks (COFs)

The primary application of this compound is as a trigonal node for the construction of 2D and 3D COFs. When reacted with linear diamine or triamine linkers, it forms porous crystalline materials with a regular network of pores. These COFs have shown great promise in:

-

Wastewater Treatment: The porous structure and functional groups within the COFs make them excellent adsorbents for removing organic dyes and other pollutants from water.[2][8]

-

Energy Storage: Triazine-based COFs are being investigated for their potential in electrochemical energy storage applications due to their high surface area and redox activity.[9]

-

Gas Adsorption and Separation: The tunable pore size and chemical environment of these COFs allow for selective adsorption and separation of gases.

-

Catalysis: The ordered porous structure can host catalytic sites, leading to applications in heterogeneous catalysis.[10]

Conclusion

This guide has provided a detailed protocol for the synthesis and comprehensive characterization of this compound. The synthesis via nucleophilic aromatic substitution is robust and high-yielding. A combination of spectroscopic techniques confirms the structure and purity of the final product, which is a critical precursor for the development of advanced functional materials. The insights provided herein are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this important chemical building block in their scientific endeavors.

References

- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4,4',4”-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde - CD Bioparticles [cd-bioparticles.net]

- 4. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]

- 6. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 7. 1,3,5-Triazine-2,4,6-triamine [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]

Unlocking Potential: A Theoretical and Practical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, a symmetrically substituted aromatic aldehyde of significant interest in materials science and medicinal chemistry. We delve into the theoretical underpinnings of its electronic structure, detailing its synthesis and characterization, and exploring its pivotal role as a versatile building block for advanced functional materials, notably Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this promising molecule.

Introduction: The Architectural Elegance of a Triazine-Cored Trimer

This compound is a star-shaped aromatic compound distinguished by a central 1,3,5-triazine ring connected to three benzaldehyde moieties.[1][2] Its molecular formula is C₂₄H₁₅N₃O₃, with a molecular weight of approximately 393.39 g/mol .[1][2] This unique C₃-symmetric architecture imparts a high degree of rigidity and pre-organized geometry, making it an exceptional building block for the bottom-up construction of highly ordered porous materials.[1] The electron-deficient nature of the triazine ring, coupled with the reactive aldehyde functional groups, dictates its chemical behavior and opens avenues for a wide array of applications, from catalysis and gas separation to the development of novel therapeutic platforms.

Theoretical Framework: Understanding the Electronic Landscape

While dedicated computational studies on this compound are not extensively reported in the literature, its electronic properties can be inferred from the nature of its constituent parts and theoretical analyses of similar triazine derivatives.

The central 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This electron deficiency is key to its role in various applications. Theoretical studies on tri-s-triazine and its derivatives using Density Functional Theory (DFT) have shown that the triazine ring maintains a planar and rigid structure, with considerable electronic conjugation that contributes to the stability of these compounds. The introduction of substituents can modulate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

In this compound, the benzaldehyde arms are connected to the triazine core. The aldehyde groups are electron-withdrawing, further influencing the overall electronic distribution. It is anticipated that the LUMO would be delocalized over the entire π-system, with significant contributions from the triazine ring, making it susceptible to nucleophilic attack. This electronic characteristic is fundamental to its reactivity in polymerization and its potential interactions with biological targets.

Synthesis and Characterization: From Precursors to Purified Product

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common precursor is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms are sequentially substituted by a benzaldehyde-containing nucleophile. A related and well-documented procedure involves the reaction with 4-formylphenolate.

Experimental Protocol: Synthesis of a Closely Related Analogue

The following protocol is adapted from the synthesis of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which follows a similar synthetic logic.

Materials:

-

p-Hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Dimethylformamide (DMF)

-

2,4,6-Trichloro-1,3,5-triazine

Procedure:

-

Preparation of Potassium 4-formylphenolate: A solution of p-hydroxybenzaldehyde (3 mmol) and KOH (3 mmol) in ethanol (10 ml) is stirred for 10 minutes at room temperature.

-

The solvent is then removed under vacuum.

-

Nucleophilic Substitution: The resulting potassium salt is dissolved in DMF (5 ml) and stirred for 10 minutes.

-

This solution is then added dropwise to a solution of 2,4,6-trichloro-1,3,5-triazine (1 mmol) in DMF (5 ml) at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][2] |

| Molecular Weight | 393.39 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | >300 °C | [1] |

| Density | ~1.311 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like DMF and DMSO | |

| Storage | 2-8°C under an inert atmosphere | [1] |

Spectroscopic Data (Expected):

-

FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the aldehyde C=O stretch around 1700 cm⁻¹ and triazine ring C=N vibrations around 1550 cm⁻¹.[2]

-

¹H NMR (DMSO-d₆, δ ppm): The aldehyde protons are anticipated to appear as a singlet between 10.0 and 10.2 ppm. The aromatic protons will exhibit splitting patterns consistent with the symmetrical structure of the molecule.[2]

-

¹³C NMR (DMSO-d₆, δ ppm): Characteristic chemical shifts are expected for the aldehyde carbonyl carbon, as well as the carbons of the triazine ring and the benzaldehyde units.

Applications in Materials Science: A Cornerstone for Covalent Organic Frameworks

The most prominent application of this compound is as a trigonal building block for the synthesis of Covalent Organic Frameworks (COFs).[1] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for a variety of applications.

Role in COF Synthesis

The three aldehyde groups of the molecule can undergo condensation reactions with multidentate amine linkers to form stable imine-linked COFs. This reaction is often reversible, which allows for the "error-checking" necessary to form a highly crystalline and ordered framework.

Example Reaction: Condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous COF.

Applications of Derived COFs

-

Catalysis: The porous and functional nature of COFs derived from this linker makes them excellent candidates for heterogeneous catalysis. The triazine units can act as catalytic sites or as anchors for catalytically active metal nanoparticles.

-

Gas Separation and Storage: The well-defined pore structure and high surface area of these COFs allow for selective adsorption and separation of gases. The nitrogen-rich framework can exhibit strong interactions with CO₂, making these materials promising for carbon capture applications.

-

Drug Delivery: The porous structure of COFs can be loaded with therapeutic agents. The high surface area allows for significant drug loading, and the pore size can be tuned to control the release kinetics. The chemical stability of the framework is also advantageous for in vivo applications.[3]

Perspective in Drug Development: A Scaffold of Untapped Potential

While direct biological studies on this compound are limited, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

-

Anticancer Activity: Many triazine derivatives have been investigated for their anticancer properties.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation. The aldehyde groups in the target molecule could potentially enhance its cytotoxicity through interactions with biological nucleophiles.

-

Antimicrobial Properties: The triazine moiety is also present in a number of antimicrobial agents. It is hypothesized that these compounds may act by disrupting microbial cell membranes or inhibiting essential metabolic pathways.[1] In vitro studies on some triazine derivatives have shown efficacy against Gram-positive bacteria.[1]

It is important to emphasize that these are potential activities based on the structural motifs present in the molecule. Further in vitro and in vivo studies are required to validate any therapeutic potential of this compound itself.

Conclusion and Future Outlook

This compound is a molecule of significant academic and industrial interest. Its rigid, symmetric structure and versatile reactivity make it a powerful tool in the hands of materials scientists for the construction of advanced functional materials like COFs. While its direct applications in drug development are yet to be fully explored, the pharmacological relevance of its core structure suggests that it may be a valuable starting point for the design of new therapeutic agents. Future research will likely focus on the development of novel COFs with tailored properties for specific applications, as well as a more thorough investigation of its biological activity profile.

References

Introduction: The Pivotal Role of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB) in Advanced Material Synthesis

An In-Depth Technical Guide to the Solubility and Stability of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB)

This compound, commonly referred to as TTB, is a star-shaped aromatic aldehyde that has garnered significant attention as a critical building block in the burgeoning field of materials science.[1][2] Its rigid, planar structure, characterized by a central 1,3,5-triazine core symmetrically linked to three benzaldehyde functionalities, makes it an exemplary precursor for the synthesis of covalent organic frameworks (COFs).[1] These highly ordered, porous crystalline polymers are at the forefront of innovation in gas storage and separation, catalysis, and optoelectronics. The precise control over the synthesis of COFs, and consequently their final properties, is intrinsically linked to the behavior of their molecular precursors in solution. Therefore, a comprehensive understanding of the solubility and stability of TTB is not merely an academic exercise but a fundamental prerequisite for the rational design and successful fabrication of advanced functional materials.

This technical guide provides a deep dive into the core physicochemical properties of TTB, focusing on its solubility in common organic solvents and its stability under various stress conditions. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical, field-proven methodologies. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge and protocols necessary to effectively utilize TTB in their research and development endeavors.

I. Physicochemical Properties of TTB: A Snapshot

A foundational understanding of the intrinsic properties of TTB is essential before delving into its solubility and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][2][3][4] |

| Molecular Weight | 393.39 g/mol | [1][2][5] |

| Appearance | Off-white to light yellow powder/crystal | [6] |

| Melting Point | >300 °C | [2] |

| Density | ~1.311 g/cm³ | [2] |

II. Solubility Profile of TTB: A Critical Parameter for COF Synthesis

The success of solvothermal synthesis of COFs is highly dependent on the choice of solvent, which in turn is dictated by the solubility of the precursors.[7] Poor solubility can impede the formation of a crystalline framework, leading to amorphous or poorly ordered materials.[8] While TTB is known to be sparingly soluble in many common organic solvents, quantitative data is often necessary for optimizing reaction conditions.

Qualitative Solubility Observations

General observations indicate that TTB exhibits slight solubility in dimethylformamide (DMF). It is practically insoluble in water.

Quantitative Solubility Determination: An Experimental Protocol

Given the limited availability of comprehensive quantitative solubility data for TTB, the following protocol provides a robust method for its determination in various organic solvents. This "shake-flask" method is a well-established technique for determining the thermodynamic equilibrium solubility of sparingly soluble compounds.[9]

Objective: To determine the saturation solubility of TTB in a given solvent at a specific temperature.

Materials:

-

This compound (TTB) powder

-

High-purity organic solvents of interest (e.g., DMF, DMSO, Dioxane, THF, NMP, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of TTB powder to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended for sparingly soluble compounds.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent (the mobile phase of the HPLC method is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of TTB. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) and UV detection is a common starting point for aromatic aldehydes.[10]

-

Prepare a series of calibration standards of TTB of known concentrations.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of TTB in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of TTB in the saturated solution by taking into account the dilution factor.

-

The resulting value is the saturation solubility of TTB in that specific solvent at the tested temperature.

-

Data Presentation:

The experimentally determined solubility data should be compiled in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., DMF | 25 | User Determined | User Determined |

| e.g., Dioxane | 25 | User Determined | User Determined |

| e.g., THF | 25 | User Determined | User Determined |

| e.g., NMP | 25 | User Determined | User Determined |

III. Stability Profile of TTB: Ensuring Integrity from Storage to Reaction

The chemical stability of TTB is paramount for its successful application. Degradation of the molecule can lead to the formation of impurities that may interfere with the formation of the desired crystalline framework or introduce defects into the final material. Recommended storage conditions are under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain stability.[2][5]

Potential Degradation Pathways

The structure of TTB, containing both a triazine ring and aromatic aldehyde groups, suggests several potential degradation pathways under stress conditions.

-